REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[OH-].[Na+]>O.[Ni]>[OH:1][CH:2]1[CH2:10][CH2:9][CH2:8][CH:4]([C:5]([OH:7])=[O:6])[CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred overnight at 150° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced H2 (gas, 60 atm)
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature was cooled down to room temperature
|
Type
|
FILTRATION
|
Details
|
the solids were filtered out by filtration
|
Type
|
EXTRACTION
|
Details
|
extracted with 6×100 mL of tetrahydrofuran
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CC(CCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |